

An In-depth Technical Guide to 2,4-Dichloroquinoline-3-carbonitrile

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Compound of Interest

2,4-Dichloroquinoline-3carbonitrile

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This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **2,4-Dichloroquinoline-3-carbonitrile**, a compound of interest for researchers in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

2,4-Dichloroquinoline-3-carbonitrile is a halogenated quinoline derivative. The quinoline core is substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 3.

IUPAC Name: 2,4-dichloroquinoline-3-carbonitrile

Canonical SMILES: C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl[1][2]

InChI Key: NYSSRDZZLIOHHI-UHFFFAOYSA-N

Caption: 2D structure of **2,4-Dichloroquinoline-3-carbonitrile**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2,4-Dichloroquinoline-3-carbonitrile** is provided below. Experimental spectroscopic data for this specific compound are not readily available in the cited literature. Predicted mass spectrometry data is included for reference.

Table 1: Physicochemical Properties



Property	Value	Source
CAS Number	69875-54-3	[1]
Molecular Formula	C10H4Cl2N2	[1][3]
Molecular Weight	223.06 g/mol	[1][3]
Purity	≥95%	[3]
Physical Form	Solid	
Storage Temperature	Refrigerator	
Predicted XlogP	3.5	[2]

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z	
[M+H] ⁺	222.98244	
[M+Na] ⁺	244.96438	
[M-H] ⁻	220.96788	
(Data from PubChemLite)[2]		

Experimental Protocols Synthesis of 2,4-Dichloroquinoline-3-carbonitrile

A specific, detailed experimental protocol for the synthesis of **2,4-Dichloroquinoline-3-carbonitrile** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline derivatives and the cyanation of aryl halides. This would likely involve a multi-step process:

• Synthesis of a 2,4-dihydroxyquinoline-3-carbonitrile precursor: This could potentially be achieved through a condensation reaction involving an appropriately substituted aniline and a cyanoacetate derivative.



• Chlorination: The dihydroxy intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the target **2,4-dichloroquinoline-3-carbonitrile**. This is a common method for converting hydroxyquinolines to their chloroderivatives.

Note: This proposed synthesis is based on general chemical principles and analogous reactions reported for similar compounds. The actual reaction conditions, yields, and purification methods would require experimental optimization.

In Vitro Cytotoxicity Assay against Leukemia Cell Lines

2,4-Dichloroquinoline-3-carbonitrile has been reported to be effective against leukemia cells in vitro[1][3]. A standard method to evaluate the cytotoxic activity of a compound against leukemia cell lines (e.g., Jurkat, K562, or HL-60) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **2,4- Dichloroquinoline-3-carbonitrile** on the proliferation of a human leukemia cell line.

Materials:

- Human leukemia cell line (e.g., Jurkat)
- RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- 2,4-Dichloroquinoline-3-carbonitrile
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- 96-well microtiter plates
- Microplate reader

Procedure:



- Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of approximately 2×10⁶ cells/mL in a final volume of 100 μL of complete culture medium per well.[4]
- Compound Preparation: A stock solution of 2,4-Dichloroquinoline-3-carbonitrile is
 prepared in DMSO. A series of dilutions are then made in the culture medium to achieve the
 desired final concentrations for treatment.
- Cell Treatment: The cells are treated with various concentrations of the compound. A vehicle control (DMSO at the same percentage as the highest compound concentration, typically <0.1%) and a positive control (e.g., doxorubicin) are included.[4]
- Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]
- MTT Addition: After the incubation period, 20 μ L of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]
- Formazan Solubilization: The resulting formazan crystals are solubilized by adding 180 μL of DMSO to each well after carefully removing the supernatant. The plate is then agitated on an orbital shaker for a few minutes to ensure complete dissolution.[4]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

It has been proposed that **2,4-Dichloroquinoline-3-carbonitrile** acts as an anticancer agent through a mechanism that involves activation and subsequent interaction with cellular macromolecules.[1][3]

The proposed pathway is as follows:

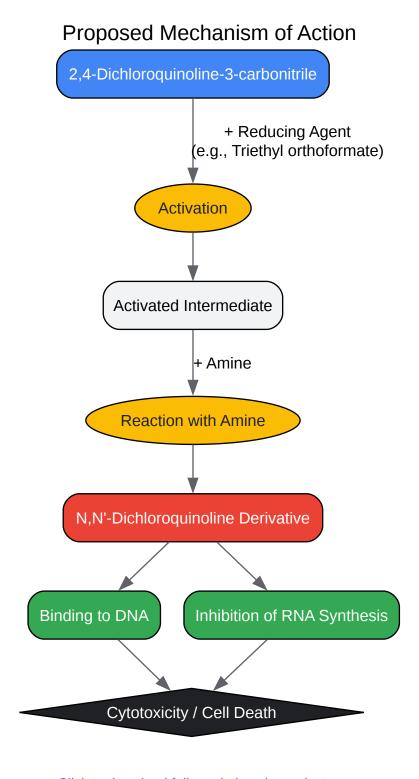






- Activation: The compound is activated by a reducing agent, such as triethyl orthoformate.[1]
 [3]
- Intermediate Formation: The activated compound then reacts with an amine to form an N,N'-dichloroquinoline intermediate.[1][3]
- Inhibition of Macromolecule Synthesis: This reactive intermediate is thought to exert its cytotoxic effects by binding to DNA and inhibiting RNA synthesis, thereby disrupting essential cellular processes and leading to cell death.[1][3]





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Caption: Proposed activation and mechanism of action for **2,4-Dichloroquinoline-3-carbonitrile**.



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